Potassium 2-carbamoyl-2,2-difluoroacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Potassium 2-carbamoyl-2,2-difluoroacetate involves the use of difluorocarbene precursors . A general procedure for reaction optimization involves the use of a stir bar, N-benzylaniline, the indicated oxidant, and difluorocarbene precursor . The reaction is typically carried out in a pre-heated 60°C oil bath .Scientific Research Applications
1. Catalytic Synthesis of Carbamate
Potassium 2-carbamoyl-2,2-difluoroacetate plays a role in the catalytic synthesis of carbamates. Research shows that alkali metal salts like potassium carbonate (K2CO3), a common and inexpensive chemical, can catalyze the direct synthesis of carbamate from amine, silicate ester, and carbon dioxide (Zhang, Yuan, Fukaya, & Choi, 2018).
2. Wastewater Treatment
Carbamoyl benzoic acids, which can be synthesized using this compound, have been used innovatively in wastewater treatment. These acids demonstrate potential in binding metallic ions like Pb2+, Cu2+, and Hg2+, suggesting their use in coagulation-flocculation processes (Martinez-Quiroz, López-Maldonado, Ochoa-Terán, Oropeza-Guzmán, Pina-Luis, & Zeferino-Ramírez, 2017).
3. Organic Compound Synthesis
This compound is useful in the synthesis of organic compounds. For instance, ethyl/methyl 2-bromo-2,2-difluoroacetate, a related compound, has been used in radical additions to vinyl ethers in the synthesis of 3,3-difluoro-GABA, an important organic molecule (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).
4. Synthesis of Carbamoyl Fluorides
Difluorocarbene, generated from a similar compound, sodium bromodifluoroacetate, reacts with hydroxylamines to form carbamoyl fluorides. This reaction demonstrates high functional group tolerance and has been rationalized through computational calculations (Baars, Engel, Mertens, Meister, & Bolm, 2016).
Safety and Hazards
Potassium 2-carbamoyl-2,2-difluoroacetate should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction . It should not be inhaled, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Properties
IUPAC Name |
potassium;3-amino-2,2-difluoro-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO3.K/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFGAAYVBUHQKY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)[O-])(F)F)N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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